molecular formula C7H14O2 B092370 Propyl butyrate CAS No. 105-66-8

Propyl butyrate

Cat. No. B092370
Key on ui cas rn: 105-66-8
M. Wt: 130.18 g/mol
InChI Key: HUAZGNHGCJGYNP-UHFFFAOYSA-N
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Patent
US04845105

Procedure details

Using the procedure of Example 15, 8 g of 4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide and 2 ml of butyric acid were reacted to obtain 7.8 g of 1-[4-hydroxy-3-[(2-thiazolyamino)-carboxyl]-8-trifluoromethyl)-2-quinolinyl]-propyl butanoate melting at 203° C.
Name
4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2C(=C(C(F)(F)F)C=CC=2)N=C(C(O)CC)[C:3]=1C(NC1SC=CN=1)=O.[C:28]([OH:33])(=[O:32])[CH2:29][CH2:30][CH3:31]>>[C:28]([O:33][CH2:3][CH2:2][CH3:11])(=[O:32])[CH2:29][CH2:30][CH3:31]

Inputs

Step One
Name
4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide
Quantity
8 g
Type
reactant
Smiles
OC1=C(C(=NC2=C(C=CC=C12)C(F)(F)F)C(CC)O)C(=O)NC=1SC=CN1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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